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An In-depth Technical Guide to 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Core Heterocyclic Scaffold
1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, registered under CAS Number

15506-18-0, is a heterocyclic compound featuring a pyridone core.[1] This structure represents

a privileged scaffold in medicinal chemistry and drug discovery. The arrangement of the N-

methyl group, the ketone at the 2-position, and the carboxylic acid at the 3-position creates a

unique electronic and steric profile, making it a versatile building block for synthesizing a wide

array of biologically active molecules. Its derivatives have been explored for applications

ranging from metabolic disorders to oncology, highlighting the therapeutic potential embedded

within this molecular framework.[2][3] This guide provides a comprehensive overview of its

properties, synthesis, and significance in the field of drug development.

PART 1: Physicochemical and Structural Identity
A precise understanding of a compound's physical and chemical properties is the foundation of

all subsequent research and development. This molecule is a solid at room temperature, and

its key identifiers are crucial for accurate documentation and procurement.[4]

Table 1: Core Identifiers for 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
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Property Value Source(s)

CAS Number 15506-18-0 [1]

Molecular Formula C₇H₇NO₃ [4][5]

Molecular Weight 153.14 g/mol [4][5]

Physical Form Solid [4]

InChI Key
DFAQSHLYVFQOJM-

UHFFFAOYSA-N
[4]

SMILES String CN1C=CC=C(C(O)=O)C1=O [4]

PubChem Substance ID 329793005 [4]

PART 2: Synthesis and Mechanistic Rationale
The synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives is well-documented,

typically involving cyclization reactions. A common and effective strategy involves the

condensation of an activated aldehyde with an active methylene compound, such as

cyanoacetamide, followed by hydrolysis of the resulting nitrile.[3] This approach provides a

reliable pathway to the core pyridone ring system.

Causality in Synthetic Design
The choice of reagents is dictated by their reactivity and ability to facilitate the desired ring

formation.

Enolate Formation: The synthesis often begins with the formation of a sodium enolate from a

suitable ketone and a strong base like sodium hydride. This step is critical as it generates the

nucleophile required to initiate the condensation cascade.[3]

Knoevenagel Condensation: The enolate reacts with an active methylene compound like

cyanoacetamide. This reaction, a variant of the Knoevenagel condensation, forms the

carbon-carbon bond that is foundational to the pyridine ring.

Cyclization and Hydrolysis: Intramolecular cyclization occurs, followed by hydrolysis of the

nitrile group (-CN) to the carboxylic acid (-COOH) under acidic or basic conditions. This final
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step is crucial for yielding the target molecule.

Workflow for Synthesis
The following diagram illustrates a generalized, logical workflow for the synthesis of the target

compound, based on established methodologies for analogous structures.

Step 1: Precursor Synthesis

Step 2: Ring Formation

Step 3: Final Modification

Appropriate Ketone +
Ethyl Formate

Sodium Enolate Intermediate

 Claisen Condensation

Sodium Hydride (Base)

Substituted
3-Cyanopyridin-2-one

 Knoevenagel-type
Condensation & Cyclization

Cyanoacetamide

Target Molecule:
1-Methyl-2-oxo-1,2-dihydropyridine

-3-carboxylic acid

 Nitrile Hydrolysis

Acid or Base
(e.g., HCl, NaOH)

Click to download full resolution via product page

Caption: Generalized synthetic workflow for 2-pyridone-3-carboxylic acids.
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Experimental Protocol (Hypothetical)
This protocol is a representative example based on synthetic routes for similar compounds.[3]

Enolate Synthesis: In a flame-dried, three-necked flask under an inert nitrogen atmosphere,

suspend sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF). Add the

appropriate N-methylated ketone precursor dropwise at 0 °C. Allow the reaction to stir at

room temperature for 1 hour.

Condensation & Cyclization: To the resulting slurry, add a solution of cyanoacetamide (1.0

equivalent) in THF. Heat the mixture to reflux and monitor the reaction by thin-layer

chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

Work-up and Isolation: Cool the reaction mixture to room temperature and carefully quench

with water. Acidify the aqueous layer with 2M HCl to a pH of approximately 2-3. The resulting

precipitate, the nitrile intermediate, is collected by filtration, washed with cold water, and

dried.

Hydrolysis: Suspend the crude nitrile intermediate in a 6M HCl solution. Heat the mixture to

reflux for 12-18 hours.

Final Purification: Cool the solution, which should cause the final carboxylic acid product to

precipitate. Collect the solid by filtration, wash thoroughly with deionized water, and

recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure 1-Methyl-
2-oxo-1,2-dihydropyridine-3-carboxylic acid.

PART 3: Applications in Drug Discovery and
Medicinal Chemistry
The 2-pyridone core is a cornerstone in the design of novel therapeutics. The carboxylic acid

moiety, in particular, is a critical pharmacophore found in approximately 450 approved drugs,

valued for its ability to form key hydrogen bonds and salt bridges with biological targets.[6]

Therapeutic Potential of the Scaffold
Derivatives of the 2-oxo-1,2-dihydropyridine-3-carboxylic acid scaffold have demonstrated a

remarkable breadth of biological activity:
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Hypoglycemic Agents: Certain analogues have been identified as effective oral hypoglycemic

agents, distinct from the mechanism of nicotinic acid.[3] This suggests potential applications

in treating type 2 diabetes.

Anticancer Activity: The dihydropyridine framework is integral to compounds showing

cytotoxic activity against various cancer cell lines, including colon cancer (HCT-15) and

breast cancer.[2][7] The structural rigidity and functional group placement allow for potent

interactions with cancer-related protein targets.

Antimicrobial Properties: Functionalized 2-pyridone-3-carboxylic acids have been

synthesized and evaluated for their antibacterial activity, presenting a potential avenue for

developing new antibiotics.[8]

Calcium Channel Modulation: The broader dihydropyridine class is famous for its role in

modulating calcium channels, with applications in treating cardiovascular conditions like

hypertension.[9] While this specific compound's activity is less explored, the parent scaffold

is a known starting point for such agents.

The Role of the Carboxylic Acid Group
The carboxylic acid at the 3-position is not merely a synthetic handle but a crucial functional

group for biological activity. It can act as a hydrogen bond donor and acceptor and is typically

ionized at physiological pH, allowing for strong ionic interactions with positively charged

residues (e.g., lysine, arginine) in protein binding pockets. Medicinal chemists often use this

group as an anchor point and explore bioisosteric replacements (e.g., tetrazoles,

acylsulfonamides) to fine-tune physicochemical properties like acidity, lipophilicity, and

metabolic stability, thereby optimizing a drug candidate's overall profile.[6][10]

PART 4: Analytical Characterization
To ensure the identity and purity of the synthesized compound, a suite of standard analytical

techniques is employed. These methods provide a self-validating system to confirm the

molecular structure and quantify impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate

the carbon-hydrogen framework, confirming the presence of the methyl group, the protons

on the pyridine ring, and the carboxylic acid proton.[8]
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact

mass measurement, confirming the elemental composition (C₇H₇NO₃).[8]

Chromatography: High-Performance Liquid Chromatography (HPLC) is essential for

assessing the purity of the final compound and for monitoring the progress of the synthesis

reaction.[11]

The combination of these techniques provides irrefutable evidence of the compound's identity

and purity, a non-negotiable requirement for its use in further research and drug development.

Conclusion and Future Directions
1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is more than a simple chemical entity;

it is a gateway to a rich field of medicinal chemistry. Its robust synthesis and the proven

therapeutic relevance of its derivatives make it a compound of significant interest. Future

research should focus on expanding the library of derivatives, exploring novel biological

targets, and leveraging computational tools for in-silico screening to predict activity and guide

synthetic efforts. The continued exploration of this scaffold holds considerable promise for the

discovery of next-generation therapeutics.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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